
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their interesting photophysical properties and have been widely studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole and tert-butyl bromide.
Alkylation: Carbazole is alkylated with tert-butyl bromide in the presence of a strong base such as potassium carbonate to introduce the tert-butyl groups at the 3 and 6 positions.
Coupling Reaction: The alkylated carbazole is then subjected to a coupling reaction with 9H-carbazole-3-boronic acid using a palladium-catalyzed Suzuki coupling reaction to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogen or nitro groups.
Wissenschaftliche Forschungsanwendungen
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole has several scientific research applications, including:
Organic Electronics: Used as a material in OLEDs and OPVs due to its excellent photophysical properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation.
Biological Studies: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole depends on its specific application:
In Organic Electronics: The compound functions as a charge transport material, facilitating the movement of electrons or holes in devices like OLEDs.
In Photocatalysis: It absorbs light and generates reactive species that can degrade pollutants.
In Biological Systems: The compound may interact with cellular targets, leading to the inhibition of specific enzymes or pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-tert-butylcarbazole: Lacks the additional carbazole moiety.
9-(9H-carbazol-3-yl)-9H-carbazole: Does not have the tert-butyl groups.
3,6-Di-tert-butyl-9H-carbazole: Similar structure but without the additional carbazole unit.
Uniqueness
3,6-Di-tert-butyl-9-(9H-carbazol-3-yl)-9H-carbazole is unique due to the presence of both tert-butyl groups and an additional carbazole moiety, which enhances its photophysical properties and makes it suitable for advanced applications in organic electronics and photocatalysis.
Eigenschaften
Molekularformel |
C32H32N2 |
|---|---|
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
3,6-ditert-butyl-9-(9H-carbazol-3-yl)carbazole |
InChI |
InChI=1S/C32H32N2/c1-31(2,3)20-11-15-29-25(17-20)26-18-21(32(4,5)6)12-16-30(26)34(29)22-13-14-28-24(19-22)23-9-7-8-10-27(23)33-28/h7-19,33H,1-6H3 |
InChI-Schlüssel |
VFELXTMQARYVGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)NC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


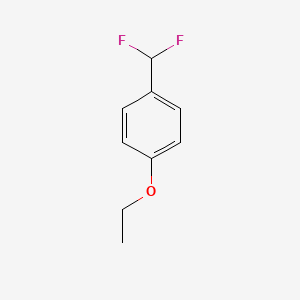
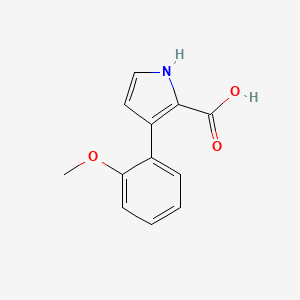

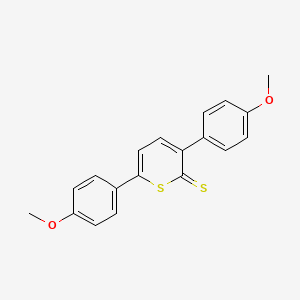
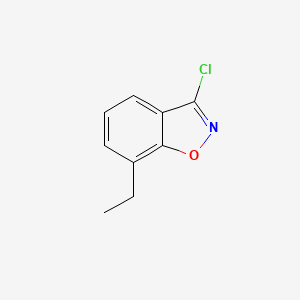
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)


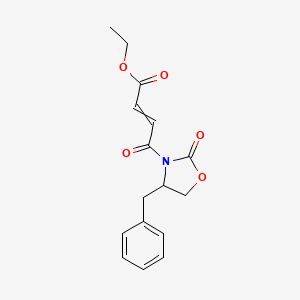
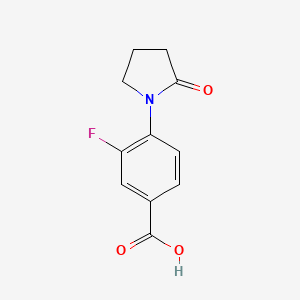



![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)
